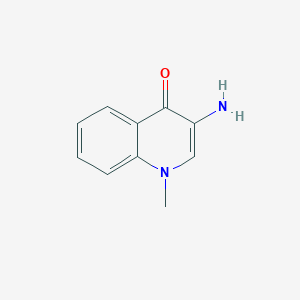

3-Amino-1-methylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-amino-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,11H2,1H3 |

InChI Key |

QZCPBAOSWIHOIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Amino 1 Methylquinolin 4 1h One and Its Analogues

De Novo Synthesis Approaches to the Quinolone Ring System

The initial and pivotal stage in producing 3-Amino-1-methylquinolin-4(1H)-one is the creation of the quinolone scaffold. vcu.edu Various synthetic methods have been developed for this purpose, ranging from classical cyclization reactions to modern photochemical and catalytic techniques. organic-chemistry.orgmdpi.com

Cyclization Reactions for 4(1H)-Quinolones

Traditional methods for synthesizing the 4-quinolone core often begin with aniline (B41778) derivatives. mdpi.com Key named reactions include:

Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the 4-quinolone. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors. mdpi.com

Conrad-Limpach-Knorr Synthesis: This approach utilizes the condensation of anilines with β-ketoesters. Depending on the reaction conditions, this can lead to either 4(1H)-quinolones or 2(1H)-quinolones. mdpi.com

Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form the quinolone ring.

More recent developments have focused on transition-metal-catalyzed cyclization reactions. For instance, palladium-catalyzed reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate has proven effective for synthesizing 2-aryl-4(1H)-quinolones. nih.gov Copper-catalyzed tandem reactions of aryl boronic acids with nitriles also provide a route to 2-substituted-4(1H)-quinolones. organic-chemistry.org

Photochemical and Catalytic Methods in Quinolone Construction

Modern synthetic chemistry has introduced innovative methods for quinolone ring construction that leverage photochemical and catalytic processes. These techniques often offer milder reaction conditions and improved efficiency.

Photochemical Syntheses: Certain quinolone syntheses can be initiated by photochemical reactions. These methods can involve photocyclization of appropriate precursors to form the quinolone ring system.

Catalytic Approaches: A variety of catalytic systems have been employed for quinolone synthesis. Rhodium-catalyzed ring expansion of oxindoles presents a novel strategy for accessing quinolinone isomers. acs.org Additionally, cobalt(III)-catalyzed C-H coupling reactions provide a pathway to functionalized quinolones. organic-chemistry.org Palladium-catalyzed oxidative annulation between acrylamides and aryne precursors is another effective method. nih.gov

Targeted Introduction of the 3-Amino Functionality

Once the quinolone scaffold is in place, the next critical step is the introduction of the amino group at the 3-position. This can be accomplished through direct amination or via rearrangement reactions.

Amination Reactions on Quinolinone Scaffolds

Direct amination of a pre-formed quinolinone ring is a common strategy. This can be achieved through several methods:

Nucleophilic Aromatic Substitution: If a suitable leaving group is present at the 3-position of the quinolone ring, it can be displaced by an amine or an ammonia (B1221849) equivalent.

Electrophilic Amination: This involves the reaction of an enolate or a related nucleophilic form of the quinolinone with an electrophilic aminating agent.

Reductive Amination: A 3-nitroquinolinone can be reduced to the corresponding 3-aminoquinolinone.

A study on the synthesis of aminated quinolinequinones demonstrated the regioselective amination of 6,7-dichloro-2-methyl-5,8-quinolinequinone in the presence of cerium trichloride (B1173362) heptahydrate with various aryl amines. nih.govnih.gov

Rearrangement Reactions for 3-Aminoquinolinones

Rearrangement reactions offer an alternative and sometimes more efficient route to 3-aminoquinolinones. wikipedia.org These reactions involve the migration of a group to form a new structural isomer.

Beckmann Rearrangement: This classic reaction converts an oxime into an amide. masterorganicchemistry.comlibretexts.org A suitably substituted oxime derived from a precursor to the quinolinone ring can be rearranged to introduce the nitrogen atom at the desired position.

Schmidt Reaction: This reaction involves the reaction of a ketone with hydrazoic acid, often catalyzed by a strong acid, to form an amide. This can be applied to a precursor ketone to form the 3-aminoquinolinone structure. wikipedia.org

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. A 3-carboxyquinolinone can be converted to the corresponding acyl azide and then subjected to the Curtius rearrangement to yield the 3-aminoquinolinone. wikipedia.org

N-Methylation and N-Substitution Methodologies for Quinolin-4(1H)-ones

The final step in the synthesis of this compound is the methylation of the nitrogen atom at the 1-position of the quinolone ring. This is a crucial step that can significantly influence the biological activity of the final compound.

A common method for N-methylation is the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the nitrogen of the quinolinone, making it nucleophilic enough to react with the methylating agent.

A straightforward and sustainable method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves the one-pot reductive N-methylation of quinolines with paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org While this method yields a saturated heterocyclic ring, similar principles can be adapted for the N-methylation of the unsaturated quinolinone ring system.

Arylboronic acids have also been shown to catalyze the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines, suggesting their potential utility in N-substitution reactions of quinolinones. acs.org

Convergent and Divergent Synthetic Pathways for this compound Precursors

The synthesis of precursors for this compound can be broadly categorized into two strategic approaches: convergent and divergent pathways. Each strategy offers distinct advantages regarding flexibility, efficiency, and the ability to generate structural diversity.

A divergent synthesis , conversely, begins with a common core intermediate that is systematically modified to produce a library of different analogues. In the context of this compound, a synthetic route might commence with the construction of the parent 1-methylquinolin-4(1H)-one ring system. This core structure would then serve as a branch point for further functionalization. For instance, the introduction of the 3-amino group could be achieved through a sequence of reactions such as nitration at the C3 position, followed by reduction of the nitro group to the desired amine. This strategy is particularly powerful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of numerous derivatives from a single, readily accessible precursor.

The selection of a synthetic strategy is dictated by the ultimate goal, whether it be the large-scale production of a single target or the exploratory synthesis of a diverse range of analogues.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

| Feature | Convergent Synthesis | Divergent Synthesis |

|---|---|---|

| Strategy | Key fragments are synthesized separately and then combined. | A common intermediate is modified to create various analogues. |

| Flexibility | Allows for late-stage introduction of complex fragments. | Excellent for creating a library of related compounds from one precursor. |

| Efficiency | Can be more efficient for a single, complex target as linear step count is reduced. | Efficient for generating diversity; initial synthesis of the core may be lengthy. |

| Example Reaction | NHC-catalyzed condensation of isatoic anhydride (B1165640) and a 1,3-dicarbonyl compound. mdpi.com | Nitration and subsequent reduction of a 1-methylquinolin-4(1H)-one core. |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules, including this compound. The focus is on developing methods that are more environmentally benign, safer, and more efficient.

The use of catalysis is a cornerstone of green chemistry. Organocatalysis, using small organic molecules to accelerate reactions, provides an alternative to potentially toxic or expensive transition metal catalysts. The aforementioned NHC-catalyzed synthesis of quinolin-4-ones is an excellent example of this, as it avoids heavy metals and generates only carbon dioxide and water as by-products under mild conditions. mdpi.com

Table 2: Green Chemistry Approaches in Quinolinone Synthesis

| Green Technique | Principle | Advantage | Potential Application |

|---|---|---|---|

| Solvent Replacement | Use of less hazardous solvents. | Reduced environmental impact and toxicity (e.g., replacing DMF with EtOAc or ethanol). unibo.it | In cyclization and functionalization steps. |

| Organocatalysis | Employing metal-free catalysts. | Avoids toxic transition metals; often uses mild reaction conditions. mdpi.com | NHC-catalyzed ring formation. mdpi.com |

| Microwave Irradiation | Using microwave energy to heat reactions. | Drastically reduced reaction times, improved yields, and energy efficiency. mdpi.com | Key cyclization or condensation reactions. mdpi.com |

| High Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. | Minimizes waste generation. | Condensation reactions that produce only small molecule by-products like water. mdpi.com |

Chemical Derivatization and Structural Modification of 3 Amino 1 Methylquinolin 4 1h One

Functionalization at the 3-Amino Position

The primary amino group at the C-3 position is a key site for introducing structural diversity through various chemical transformations, including amidation, alkylation, and condensation reactions.

Amidation and Alkylation of the Exocyclic Amine

The exocyclic amine of 3-Amino-1-methylquinolin-4(1H)-one readily undergoes acylation with reagents like cinnamoyl chloride to form the corresponding amide derivatives. core.ac.uk This transformation introduces a new functional group and can significantly alter the electronic and steric properties of the molecule.

Alkylation of the amino group represents another important modification. N-alkylation of amino acids and related compounds can be achieved using alcohols as alkylating agents through a hydrogen autotransfer process, often catalyzed by transition metals like ruthenium or palladium. nih.govnih.govrsc.orgnih.gov These methods offer a green and efficient route to N-alkylated products. nih.gov For instance, the N-alkylation of various amines has been successfully carried out using alcohols in the presence of a Pd/C/Zn mixture, which also facilitates the transfer hydrogenation of quinolines. rsc.org While direct alkylation of this compound is not explicitly detailed in the provided context, the general principles of N-alkylation of aromatic amines are well-established.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Cinnamoyl chloride | Amidation | 3-Cinnamamido-1-methylquinolin-4(1H)-one |

| General Amines | Alcohols (e.g., ethanol, benzyl (B1604629) alcohol) | N-Alkylation (Hydrogen Autotransfer) | N-Alkyl/N,N-Dialkyl Amines |

Condensation Reactions of the Amino Group

Modifications of the Quinolin-4(1H)-one Core

Beyond the 3-amino group, the quinolin-4(1H)-one core itself offers several positions for structural modification, including the nitrogen atom of the heterocycle, the benzenoid ring, and the pyridinone ring.

Substitution at the 1-Nitrogen Atom

The nitrogen atom at position 1 is typically substituted with a methyl group in the parent compound, this compound. nist.gov However, this position is a key site for introducing a variety of substituents to modulate the compound's properties. The synthesis of quinolin-4-ones can be achieved through methods like the Conrad–Limpach-Knorr synthesis, which allows for different N-substituents. ukessays.com Modifications at the N-1 position have been a significant strategy in the development of quinolone-based drugs. mdpi.com For instance, a series of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-ones were synthesized, highlighting the feasibility of introducing complex alkyl groups at the N-1 position. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenoid Ring (e.g., C-6, C-7, C-8)

The benzenoid ring of the quinolin-4(1H)-one system is susceptible to electrophilic substitution reactions. In quinoline (B57606) and isoquinoline, electrophilic attack preferentially occurs at positions C-5 and C-8 due to the greater stability of the resulting cationic intermediates. quimicaorganica.org The introduction of substituents at the C-6, C-7, and C-8 positions has been a crucial aspect of modifying the biological activity of quinolone compounds. mdpi.com For example, the addition of a fluoro group at the C-6 position was a significant breakthrough in the development of fluoroquinolone antibiotics. ukessays.com

Nucleophilic substitution reactions on the benzenoid ring are also possible, particularly when activated by suitable leaving groups. While specific examples for this compound are not provided, studies on related chloroquinolines demonstrate the feasibility of nucleophilic displacement of a chloro group by various nucleophiles. mdpi.com

| Position | Reaction Type | Example Substituent | Significance |

|---|---|---|---|

| C-6 | Electrophilic Aromatic Substitution | Fluoro | Improved activity in fluoroquinolones ukessays.com |

| C-7 | Electrophilic Aromatic Substitution | Ring substituents | Broad-spectrum activity in quinolone drugs ukessays.com |

| C-5 and C-8 | Electrophilic Aromatic Substitution | General electrophiles | Favored positions for electrophilic attack quimicaorganica.org |

Alterations at the 2- and 4-Positions of the Quinolinone System

The 2- and 4-positions of the quinolinone system are integral to its core structure, but can also be subjects of modification. The synthesis of 2-substituted quinolin-4-ones can be achieved through palladium-catalyzed carbonylation reactions. mdpi.com The 4-oxo group is a defining feature of the quinolin-4(1H)-one scaffold and exists in tautomeric equilibrium with the 4-hydroxy form. nih.gov This hydroxyl group can be a handle for further derivatization. For instance, 4-hydroxy-1-methyl-2(1H)-quinolone has been used as a nucleophile in electrochemical oxidations. sigmaaldrich.com Additionally, copper-mediated cross-coupling reactions of 4-hydroxyquinolin-4(1H)-one with phenylboronic acids have been developed to synthesize phenoxyquinolin-4(1H)-ones. researchgate.net

Modifications at the C-2 position can also be achieved. For example, the synthesis of 2-methylquinolines can be accomplished through the condensation of anilines with vinyl ethers catalyzed by iodine. mdpi.com Furthermore, the conversion of quinolones to quinolines followed by nucleophilic displacement allows for the introduction of various groups. ukessays.com

Bioisosteric Replacements within the Quinolone Scaffold for Molecular Design

Bioisosterism, the strategy of exchanging a functional group, atom, or a whole scaffold within a biologically active molecule with another that possesses similar physicochemical or topological properties, is a cornerstone of modern drug design. nih.govresearchgate.net This approach is employed to modulate the potency, selectivity, pharmacokinetic properties, and toxicity of a lead compound. nih.govresearchgate.net In the context of this compound, bioisosteric replacements can be envisioned at two primary sites: the 3-amino group and the quinolone scaffold itself.

The replacement of the quinolone core with other heterocyclic systems, a tactic known as scaffold hopping, can lead to significant improvements in properties such as aqueous solubility. For instance, aryl quinolone derivatives have shown promise as antimalarial agents, but their clinical development has been hampered by poor solubility. malariaworld.orgnih.gov To address this, researchers have designed bioisosteres where the quinolone core is replaced by saturated heterocycles fused to a 4-pyridone ring. malariaworld.orgnih.gov This modification aims to reduce the planarity of the molecule, thereby disrupting the π-π stacking interactions that contribute to low solubility in the solid state. malariaworld.orgnih.gov One such derivative, F14, demonstrated a marked increase in aqueous solubility and lipophilicity while maintaining potent antimalarial activity. malariaworld.orgnih.gov

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| 3-Amino (-NH₂) | -OH, -SH, -CH₃, Halogens (F, Cl) | To modify hydrogen bonding capacity, polarity, and steric interactions. |

| Quinolone Scaffold | Saturated heterocycles fused to a 4-pyridone ring | To improve aqueous solubility and pharmacokinetic properties by reducing planarity. malariaworld.orgnih.gov |

| Quinolone Scaffold | Quinoxaline-2,4(1H)-dione, quinoxaline-2,3(1H)-dione, quinolin-2(1H)-one | To mimic the α-amino acid moiety, potentially targeting different biological receptors. nih.govresearchgate.net |

It is important to note that while the table above presents potential bioisosteric replacements based on established principles, the actual impact of such modifications on the biological activity and properties of this compound would need to be empirically determined through synthesis and biological evaluation.

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. baranlab.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. nih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been widely exploited in medicinal chemistry for the creation of complex molecular scaffolds. nih.govresearchgate.net

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, yielding an α-acyloxy amide. nih.gov This reaction offers three points of diversity, allowing for the rapid generation of a wide array of derivatives. nih.gov

The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, which together form a bis-amide. nih.gov The Ugi reaction is renowned for its high atom economy and the ability to introduce four different substituents in a single step. nih.gov

The 3-amino group of this compound makes it an ideal substrate for participation in Ugi-type reactions, where it can serve as the amine component. This would allow for the introduction of three new points of diversity at the 3-position, leading to a vast library of novel derivatives. Similarly, while not a direct participant, the core scaffold can be synthesized or further functionalized through MCRs. For instance, a three-component reaction has been utilized for the synthesis of 3-amino alkylated indoles, which are structurally related to the quinolone core. rsc.org

The following table illustrates hypothetical MCRs for the diversification of the this compound scaffold.

| Multi-Component Reaction | Components | Potential Product Scaffold | Points of Diversity |

| Ugi Reaction | This compound, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | 3-(α-Acylamino-acylamino)-1-methylquinolin-4(1H)-one | R¹ (from aldehyde/ketone), R² (from isocyanide), R³ (from carboxylic acid) |

| Passerini-type Reaction (hypothetical) | A derivative of this compound with a carbonyl group, Isocyanide, Carboxylic Acid | α-Acyloxy amide derivative of the quinolone | R¹ (from isocyanide), R² (from carboxylic acid) |

The application of MCRs to the this compound scaffold opens up a vast chemical space for exploration. The resulting libraries of compounds can be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents. The efficiency and diversity-generating power of MCRs make them an invaluable strategy in modern drug discovery and development. nih.gov

Mechanistic Investigations of Reactions Involving the 3 Amino 1 Methylquinolin 4 1h One Scaffold

Elucidation of Reaction Pathways in Synthesis

The synthesis of 3-amino-1-methylquinolin-4(1H)-one is not straightforward and typically involves a multi-step process. While a direct, one-pot synthesis from simple precursors is not commonly reported, its synthesis can be conceptualized through established quinolone synthesis routes followed by functional group interconversions.

One plausible pathway begins with the synthesis of a 3-nitroquinolone precursor. For instance, 3-nitroquinolones can be prepared, and the subsequent reduction of the nitro group to an amino group yields the desired 3-aminoquinolone. This approach has been investigated for similar structures like 3-amino-1-cyclopropylquinolin-4(1H)-ones, where the starting 3-nitroquinolones are accessible. researchgate.net

Another general and versatile method for the synthesis of 3-substituted quinolin-4-ones was developed by Victor Snieckus and his group. mdpi.com This method involves a regioselective ortho-metallation of an N-aryl pivalamide, followed by condensation with a suitable three-carbon synthon and subsequent amination. While not explicitly detailed for this compound, this methodology provides a strategic framework. The reaction likely proceeds through the formation of an imine intermediate, which then undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring. mdpi.com

A different approach involves the use of 2,3-dihydroquinolin-4(1H)-one as a precursor. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of amines has been reported for the synthesis of 4-aminoquinolines. nih.gov A modification of this method could potentially lead to the synthesis of 3-aminoquinolones.

Furthermore, aza-Michael addition followed by intramolecular annulation of ynones and 2-aminobenzonitriles provides a route to 2-substituted-3-carbonyl-4-aminoquinolines, highlighting a modern approach to constructing the quinoline (B57606) core with an amino functionality. nih.gov

While these methods provide insight into the construction of the quinolinone scaffold and the introduction of an amino group, detailed mechanistic studies specifically for the synthesis of this compound are not extensively documented in the literature.

Photochemical Reaction Mechanisms

The photochemical behavior of the quinolinone scaffold is an area of growing interest, particularly for applications in photobiology and materials science. While specific studies on the photochemical reaction mechanisms of this compound are limited, research on related quinoline and tetrahydroquinoline derivatives provides valuable insights.

For instance, the photochemically induced radical annulation between maleimides and N-alkyl anilines to form tetrahydroquinolines proceeds through an electron donor-acceptor (EDA) complex. nih.gov This complex can absorb visible light and undergo a single-electron transfer (SET) to generate radical intermediates, which then cyclize. nih.gov This catalyst-free reaction highlights a potential pathway for the functionalization of the quinoline core under photochemical conditions. nih.gov

In a related context, the Hofmann-Martius photorearrangement of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)‐protected dialkylanilines has been studied using time-resolved transient absorption spectroscopy. nih.gov The reaction involves the heterolysis of a C-N bond to generate a quinolinium cation and an aniline (B41778) radical in their singlet excited states. nih.gov Subsequent recombination leads to the rearranged product. nih.gov This demonstrates the ability of the quinoline moiety to participate in complex photorearrangement reactions.

The development of light-driven reactions for the synthesis of tetrahydroisoquinolines, a related heterocyclic system, using a photo-activated catalyst that operates via photoinduced energy transfer, further underscores the potential for novel photochemical transformations of the quinoline scaffold. technologynetworks.com These modern photochemical methods offer cleaner and more efficient routes to complex molecules, often avoiding the harsh conditions of traditional thermal reactions. technologynetworks.com

The kinetics of photochemical reactions can be described using the Beer-Lambert law and the concept of quantum yield, which quantifies the efficiency of photon absorption in promoting a chemical reaction. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules. In the context of the this compound scaffold, these principles are crucial for both its synthesis and further functionalization.

Regioselectivity:

The synthesis of substituted quinolines often presents challenges in controlling the position of substituents. For instance, in the synthesis of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones, a related heterocyclic system, the formation of regioisomers is a key consideration. rsc.org The choice of the ring-closure reagent can influence the isomer ratio. rsc.org

In the context of quinazolines, another related scaffold, nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors with various amines consistently shows high regioselectivity for substitution at the 4-position. mdpi.com DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar principle likely governs the regioselectivity of reactions on chlorosubstituted quinolines.

Stereoselectivity:

The reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) (NaBH₄) proceeds with high stereoselectivity to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This stereochemical outcome is a result of the hydride attacking the carbonyl group from the less sterically hindered face of the molecule. The cis-configuration of the resulting amino and hydroxyl groups has been confirmed by subsequent reactions to form oxazolo[4,5-c]quinoline (B15046130) derivatives. researchgate.net

These examples, while not all directly involving this compound, highlight the importance and the methods used to achieve regiochemical and stereochemical control in the synthesis and reactions of related quinolone systems.

Transition State Analysis and Kinetic Studies

Transition state analysis and kinetic studies are powerful tools for elucidating reaction mechanisms, providing quantitative data on reaction rates and the energetics of intermediate and transition states.

Transition State Analysis:

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms involving quinoline scaffolds. For instance, in the study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine optimized geometries, molecular electrostatic potentials (MEP), global reactivity descriptors, and frontier molecular orbital (FMO) analysis. nih.govrsc.org These calculations help in identifying the most reactive sites in a molecule and understanding its stability. nih.govrsc.org The energy gap (ΔE) between the HOMO and LUMO is a key parameter, with a larger gap indicating higher stability. nih.gov

The table below shows calculated chemical reactivity descriptors for a series of novel quinoline derivatives, illustrating the type of data obtained from such studies. nih.gov

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Energy Gap (ΔE) (eV) |

| 1 | 7.123 | 3.284 | 1.919 | 0.521 | 3.839 |

| 2 | 6.892 | 3.991 | 1.450 | 0.689 | 2.901 |

| 3 | 6.811 | 4.028 | 1.391 | 0.719 | 2.783 |

| 4 | 6.832 | 3.891 | 1.470 | 0.680 | 2.941 |

| 5 | 7.001 | 3.452 | 1.774 | 0.564 | 3.549 |

| 6 | 6.982 | 3.339 | 1.821 | 0.549 | 3.643 |

| 7 | 7.111 | 3.219 | 1.946 | 0.514 | 3.892 |

| 8 | 7.103 | 3.201 | 1.951 | 0.513 | 3.902 |

| 9 | 7.213 | 3.218 | 1.998 | 0.501 | 3.995 |

This data is for a series of novel 4-hydroxy-1-methylquinolin-2(1H)-one derivatives and is presented here as an example of the application of DFT studies to this class of compounds. nih.gov

Kinetic Studies:

Experimental kinetic studies provide data on reaction rates and how they are affected by various factors such as concentration, temperature, and pH. While specific kinetic data for reactions of this compound is scarce, the methodologies are well-established. For example, the kinetics of photochemical reactions can be determined by measuring the quantum yield, which is the efficiency of a photochemical process. researchgate.net

While detailed transition state analyses and kinetic studies specifically for reactions involving this compound are not widely reported, the computational and experimental tools are available and have been applied to closely related systems, providing a solid foundation for future investigations into the mechanistic details of this important scaffold.

Advanced Characterization and Computational Studies of 3 Amino 1 Methylquinolin 4 1h One

Spectroscopic Analysis for Structural Elucidation

Detailed spectroscopic data for the structural elucidation of 3-Amino-1-methylquinolin-4(1H)-one is not available in the referenced literature. The characterization of a novel or known compound relies heavily on techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to confirm its molecular structure. Without published spectra or characterization data, a thorough analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound, have been reported in the searched scientific literature. This information is fundamental for mapping the proton and carbon framework of the molecule.

Infrared (IR) Spectroscopy

Published IR spectra or characteristic absorption band data (in cm⁻¹) for this compound are not available. This data would typically be used to identify key functional groups present in the molecule, such as the amino (N-H) and carbonyl (C=O) groups.

Mass Spectrometry (MS and HRMS)

There is no specific Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) data available for this compound. This analysis is crucial for determining the compound's molecular weight and elemental composition, providing confirmation of its chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the ultraviolet-visible absorption maxima (λmax) of this compound, which provides insights into the electronic transitions and conjugation within the molecule, could not be found in the available literature.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, has been published. X-ray crystallography would provide the definitive solid-state structure and conformation of the molecule.

Applications of the 3 Amino 1 Methylquinolin 4 1h One Scaffold in Chemical Research and Beyond

Scaffold as a Building Block in Complex Organic Synthesis

The 3-Amino-1-methylquinolin-4(1H)-one structure serves as an important synthon, or building block, in the field of organic synthesis. mdpi.comthieme.de Its inherent chemical functionalities, the amino group and the quinolone core, provide reactive sites for a variety of chemical transformations. This allows for the construction of more intricate molecular architectures.

Several synthetic strategies have been developed to produce quinolin-4-one derivatives. mdpi.com These methods often involve the cyclization of appropriately substituted anilines with β-ketoesters or related dicarbonyl compounds. mdpi.com One notable approach is the Gould-Jacobs reaction, which proceeds through the formation of an enamine followed by thermal cyclization to yield the quinolone ring system. mdpi.com Modifications to these classical methods, as well as the development of novel synthetic routes, continue to expand the accessibility and utility of the this compound scaffold for constructing complex molecules. organic-chemistry.orgnih.gov For instance, palladium-catalyzed carbonylation reactions and N-heterocyclic carbene-catalyzed syntheses have emerged as powerful tools for the construction of the quinolin-4-one core. mdpi.com

The amino group at the 3-position is particularly significant as it offers a handle for further functionalization. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse substituents. This versatility allows chemists to systematically modify the core structure and explore the impact of these modifications on the properties of the resulting molecules. mdpi.com For example, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved through a microwave-assisted green process, highlighting the adaptability of the amino functionality for creating libraries of related compounds. mdpi.com

Chemical Proteomics and Target Identification Studies

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify their cellular binding partners. The this compound scaffold has proven to be an excellent starting point for the design and synthesis of such probes, enabling the exploration of complex biological systems.

Design and Synthesis of Quinolone-Based Affinity Probes

Affinity probes are essential tools in chemical proteomics, designed to specifically bind to a target protein and facilitate its identification and characterization. researchgate.netresearchgate.net The design of effective quinolone-based affinity probes derived from the this compound scaffold involves the strategic incorporation of two key features: a reactive group for covalent modification of the target and a reporter tag for detection and enrichment. uni-muenchen.de

The synthesis of these probes often starts with the this compound core, which provides the necessary recognition element for binding to the target protein. To this scaffold, a photoreactive group, such as a diazirine, is often appended. nih.gov This group can be activated by UV light to form a highly reactive carbene, which then covalently cross-links the probe to the interacting protein. Additionally, an alkyne or azide (B81097) moiety is incorporated as a "click chemistry" handle. This allows for the subsequent attachment of a reporter tag, such as a fluorophore for visualization or a biotin (B1667282) tag for affinity purification, through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The strategic placement of these functional groups on the quinolone scaffold is critical to ensure that the probe retains its binding affinity for the target protein. Structure-activity relationship (SAR) studies often guide the design process to minimize steric hindrance and maintain the key interactions necessary for binding. researchgate.net

Proteome-wide Profiling for Protein-Ligand Interactions

Once synthesized, quinolone-based affinity probes can be employed in proteome-wide profiling experiments to identify the full spectrum of proteins that interact with the quinolone scaffold in a complex biological sample, such as a cell lysate or even in living cells. nih.govresearchgate.net This approach, often referred to as activity-based protein profiling (ABPP), provides a global view of the cellular targets of a particular small molecule.

The general workflow involves treating the proteome with the quinolone probe, followed by photo-cross-linking to covalently label the interacting proteins. nih.gov After cell lysis, the "clicked" reporter tag allows for the enrichment of the probe-protein complexes using affinity chromatography, for example, with streptavidin beads if a biotin tag was used. nih.gov The enriched proteins are then digested into peptides and identified using mass spectrometry-based proteomics. researchgate.netnih.gov

Quantitative proteomics techniques are often employed to distinguish specific binders from non-specific background proteins. nih.gov By comparing the abundance of proteins pulled down by the quinolone probe to a control experiment (e.g., using a probe without the reactive group or a competition experiment with an excess of the parent compound), researchers can confidently identify high-affinity protein-ligand interactions. nih.gov

Elucidation of Molecular Binding Partners

The ultimate goal of using quinolone-based affinity probes in chemical proteomics is to elucidate the specific molecular binding partners of the this compound scaffold and its derivatives. nih.govnih.gov This information is invaluable for understanding the mechanism of action of bioactive quinolone compounds and for identifying novel drug targets. cam.ac.ukrsc.org

For example, affinity probes based on the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule with a quinolone core, have been used to identify its protein receptor PqsR in Pseudomonas aeruginosa. nih.govcam.ac.ukrsc.org These studies have also revealed previously unknown binding partners, such as the efflux pump protein MexG, suggesting that quinolone signaling is more complex than initially thought. nih.govcam.ac.ukrsc.org

The identification of these binding partners provides crucial insights into the biological pathways modulated by quinolone compounds. nih.gov This knowledge can then be leveraged for the development of new therapeutic agents that target these pathways.

Rational Design Principles for Quinolone-Based Chemical Entities

The information gleaned from synthetic explorations and chemical proteomics studies provides a solid foundation for the rational design of new quinolone-based chemical entities with improved properties. rsc.orgnih.gov By understanding how structural modifications affect biological activity, chemists can design more potent and selective compounds.

Structure-Activity Relationships (SAR) in Chemical Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. nih.gov They involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For the this compound scaffold, SAR studies have been instrumental in optimizing the properties of various quinolone derivatives. mdpi.comnih.govnih.gov

Key aspects of the quinolone scaffold that are often varied in SAR studies include:

Substituents on the quinolone ring: The nature and position of substituents on the benzene (B151609) ring of the quinolone core can significantly influence activity. For example, the introduction of chloro groups has been shown to enhance the potency of some quinolone-based antagonists. nih.gov

The amino group at the 3-position: Modification of the 3-amino group, such as through acylation or the introduction of different alkyl or aryl groups, can modulate binding affinity and selectivity. nih.govmdpi.com

The N-methyl group: While the methyl group at the 1-position is a defining feature of the parent compound, variations at this position can also be explored to fine-tune activity.

By carefully analyzing the SAR data, researchers can build predictive models that guide the design of new analogs with improved efficacy and reduced off-target effects. nih.govscispace.com

| Compound Class | Key Structural Features | Impact on Activity |

| 5-, 6-, 7-, and 8-Aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one | Introduction of a nitrogen atom into the benzene ring of the quinolone core. | The position of the nitrogen atom significantly affects potency as NMDA/glycine (B1666218) receptor antagonists. nih.gov |

| 7-(3'-Amino-4'-methoxypyrrolidin-1'-yl)-quinolone derivatives | Presence of a substituted pyrrolidine (B122466) ring at the 7-position. | The stereochemistry of the substituents on the pyrrolidine ring has a strong effect on antibacterial activity. nih.gov |

| 4-Cycloalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives | Fusion of a triazole ring to the quinoxaline (B1680401) core and a cycloalkylamino group at the 4-position. | The size of the cycloalkylamino group influences selectivity for A1 adenosine (B11128) receptors. nih.gov |

| Amino/Nitro Substituted 3-Arylcoumarins | Presence of amino or nitro groups on the coumarin (B35378) and/or the 3-aryl ring. | A nitro group at the 6-position of the coumarin moiety is important for antibacterial activity. mdpi.com |

Table 1: Examples of Structure-Activity Relationship Studies on Quinolone and Related Scaffolds

Molecular Mechanism Studies at a Chemical Level

The inherent chemical properties of the this compound scaffold, including its hydrogen bonding capabilities, aromatic nature, and potential for diverse functionalization, allow for its derivatives to engage in specific interactions with enzymes and receptors. These interactions are fundamental to understanding the molecular basis of disease and developing targeted therapies.

Enzyme Inhibition Mechanisms:

While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of quinolinones has been instrumental in the development of various enzyme inhibitors. The mechanism of inhibition can vary significantly based on the specific substitutions on the quinolinone core and the architecture of the target enzyme's active site. Generally, enzyme inhibitors can act through several mechanisms, including competitive, uncompetitive, and mixed inhibition, by binding to the enzyme's active site or allosteric sites.

For instance, derivatives of the related 4-quinolone-3-carboxylic acid motif have been explored as inhibitors of various enzymes. The interactions often involve the quinolone core forming key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. The amino group at the 3-position of the this compound scaffold provides a critical handle for introducing substituents that can target specific amino acid residues in an enzyme, thereby enhancing potency and selectivity.

Receptor Modulation by Chemical Interaction:

The quinolinone and quinazolinone frameworks have been successfully employed in the design of receptor modulators. For example, a series of quinazolinone derivatives, which share structural similarities with quinolinones, were developed as dual 5-HT(1A) receptor agonists and 5-HT(3) receptor antagonists. The design of these molecules was guided by pharmacophore analysis to ensure optimal binding to both receptor subtypes. This dual activity was achieved by modifying the linker and substituents attached to the core structure, highlighting the tunability of these scaffolds for achieving desired polypharmacology.

Similarly, derivatives of 4-quinolone-3-carboxamide have been investigated as potent and selective modulators of the cannabinoid-2 (CB2) receptor. The CB2 receptor, a G-protein coupled receptor (GPCR), is a key target in inflammatory and pain pathways. The interaction of these quinolone derivatives with the CB2 receptor is governed by specific structural features that allow for precise engagement with the receptor's binding pocket.

Derivatives of 3,4-dihydro-2(1H)-quinolones have also been synthesized and evaluated as antagonists for the glycine site of the NMDA receptor and for the AMPA receptor. The structure-activity relationship studies revealed that substituents at the 3-position play a crucial role in determining the potency and selectivity of these compounds. For example, the presence of a nitro group at the 3-position was found to be important for high-affinity binding to the glycine/NMDA site.

Development of Advanced Chemical Tools and Reagents

The versatility of the this compound scaffold extends to its use in the development of specialized chemical tools and reagents for chemical and biological research. These tools are essential for identifying and validating new drug targets, elucidating biological pathways, and in diagnostic applications.

The synthesis of various quinolin-4-ones and their derivatives has been a subject of extensive research, leading to a plethora of methods for their preparation. This synthetic accessibility allows for the systematic modification of the this compound core to introduce functionalities required for specific applications. For example, the amino group can be readily acylated, alkylated, or used in coupling reactions to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

While specific examples of chemical probes directly derived from this compound are not prevalent in the literature, the principles of probe development are well-established for the broader quinolinone class. These principles involve designing molecules that retain high affinity and selectivity for their biological target while incorporating a feature that allows for detection or manipulation.

Perspectives and Future Directions in 3 Amino 1 Methylquinolin 4 1h One Research

Innovations in Synthetic Methodologies and Chemical Diversification

The development of novel and efficient synthetic routes is paramount for expanding the chemical space around the 3-Amino-1-methylquinolin-4(1H)-one scaffold. Future efforts are geared towards greener, more atom-economical, and diversity-oriented synthesis.

Innovations are moving beyond traditional multi-step procedures, which often involve harsh conditions. nih.gov Modern methods focus on catalyst-driven processes that offer milder conditions and higher yields. For instance, palladium-catalyzed reactions, such as carbonylation and dehydrogenative aromatization, have become powerful tools for constructing the quinolinone core. mdpi.comfrontiersin.org A recently developed palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides a direct route to 4-aminoquinoline (B48711) derivatives. frontiersin.org This method shows excellent functional group tolerance, enabling the synthesis of a wide array of derivatives. frontiersin.org

Another promising avenue is the use of one-pot domino reactions, which combine multiple transformations into a single synthetic operation. These strategies significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net For example, a copper-catalyzed cascade reaction has been developed to synthesize benzimidazoisoquinoline derivatives, showcasing the potential of metal-catalyzed one-pot syntheses for complex heterocyclic systems. researchgate.net Similarly, microwave-assisted green chemistry processes are being employed for the rapid and efficient synthesis of related 3-amino-2-methyl-quinazolin-4(3H)-ones from benzoxazinone (B8607429) intermediates, a technique that could be adapted for quinolinone synthesis. mdpi.com

The diversification of the this compound scaffold is critical for structure-activity relationship (SAR) studies. This involves introducing a variety of substituents at different positions of the quinoline (B57606) ring. Strategies like the Snieckus reaction, a directed ortho-metalation approach, offer regioselective functionalization of the quinoline core, allowing for the synthesis of 3-substituted quinolin-4-ones that are otherwise difficult to access. mdpi.com Furthermore, ring-opening and recyclization reactions of related pyrano[3,2-c]quinoline systems with various nucleophiles have proven effective in generating novel heteroaryl-substituted 4-hydroxy-1-methylquinolin-2(1H)-ones, demonstrating a viable strategy for extensive chemical diversification. nih.govrsc.org

| Synthetic Strategy | Key Features | Starting Materials (Example) | Product Type (Example) | Reference |

| Palladium-Catalyzed Dehydrogenation | Direct aromatization, Good functional group tolerance | 2,3-dihydroquinolin-4(1H)-one, Amines | 4-Aminoquinolines | frontiersin.org |

| Microwave-Assisted Synthesis | Green chemistry, Rapid, Efficient | Substituted anthranilic acid, Acetic anhydride (B1165640), Hydrazine | 3-Amino-2-methyl-quinazolin-4(3H)-ones | mdpi.com |

| Snieckus Reaction | Regioselective, Access to 3-substituted derivatives | Anthranilic acid amide, Ketones | 3-Substituted quinolin-4-ones | mdpi.com |

| Recyclization of Pyranoquinolones | High diversification, Access to novel heterocycles | 4-hydroxy-pyrano[3,2-c]quinoline-dione, Carbon nucleophiles | 3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-ones | nih.govrsc.org |

Integration with Advanced Computational and Data Science Approaches

The synergy between experimental synthesis and computational chemistry is accelerating the discovery and optimization of new therapeutic agents. For this compound and its derivatives, computational tools are indispensable for predicting molecular properties, understanding interactions with biological targets, and guiding synthetic efforts.

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and physicochemical properties of quinoline derivatives. nih.govnih.gov DFT calculations can accurately predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, chemical hardness, and softness, which are indicative of a molecule's reactivity and stability. rsc.orgnih.govacs.org For example, studies have used DFT to analyze the geometric configurations and electronic characteristics of newly synthesized quinolinones, correlating these properties with their observed chemical behavior. nih.govrsc.org

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This method is crucial for identifying potential biological targets and for understanding the structural basis of activity. Docking studies performed on various quinoline derivatives have successfully predicted their interactions with enzymes like topoisomerase, HIV reverse transcriptase, and bacterial DNA gyrase. nih.govnih.govnih.govmdpi.com In one study, docking simulations of novel quinoline derivatives into the active site of topoisomerase IIβ were used to rationalize their anticancer efficacy. nih.govrsc.org

Data science and machine learning are transforming pharmaceutical research by enabling the analysis of vast datasets to identify patterns and make predictions. In the context of quinolinone research, data science can be used to build quantitative structure-activity relationship (QSPR) models that correlate chemical structures with biological activities. semanticscholar.org These models can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery pipeline. figshare.com

| Computational Method | Application in Quinolinone Research | Key Insights Provided | Example Study | Reference |

| Density Functional Theory (DFT) | Calculating physicochemical properties | Molecular stability, reactivity, electronic structure | Analysis of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-ones | nih.govrsc.org |

| Molecular Docking | Predicting binding to biological targets | Binding affinity, interaction modes, target identification | Docking of quinoline derivatives against Topoisomerase IIβ | nih.govrsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating ligand-protein complex stability | Conformational changes, binding stability over time | Simulation of quinolone derivatives with Leishmania N-myristoyltransferase | figshare.com |

| QSPR/Machine Learning | Predicting biological activity from structure | Structure-activity relationships, virtual screening | Prediction of fluoroquinolone bioavailability after metal chelation | semanticscholar.org |

Expansion of Chemical Proteomics Strategies

Chemical proteomics employs small molecule probes to study protein function, interactions, and modifications on a proteome-wide scale. The this compound scaffold, with its reactive handles and biological relevance, is well-suited for the development of such probes.

Activity-Based Protein Profiling (ABPP) is a key chemical proteomics strategy that uses reactive chemical probes to covalently label active enzyme families directly in complex biological systems. By incorporating a reactive "warhead" and a reporter tag (like biotin (B1667282) or a fluorophore) onto the quinolinone scaffold, researchers can create probes to identify novel protein targets and study their functional state. Future work could involve designing 3-aminoquinolinone-based probes to target specific enzyme classes, such as kinases or proteases, which are often implicated in disease.

Target Deconvolution and Validation is another critical application. When a quinolinone derivative shows promising biological activity, identifying its direct molecular target is often a major challenge. Chemical proteomics methods like thermal proteome profiling or affinity-based pulldowns can overcome this hurdle. elifesciences.org These unbiased techniques can identify which proteins in a cell are physically engaged by the compound. elifesciences.org For instance, a cleavable linker could be attached to the 3-amino group of the quinolinone, allowing for the capture and subsequent identification of binding partners via mass spectrometry. nih.govnih.gov This approach provides direct evidence of on-target engagement without requiring modification of the parent drug, which could alter its activity. elifesciences.org

Furthermore, the development of self-reporting probes is an emerging frontier. These molecules are designed to change their fluorescent properties upon binding to a target protein. acs.org A quinolinone derivative could be functionalized with a rotor fluorophore, creating a probe that is dark when free in solution but becomes brightly fluorescent upon covalent binding and conformational restriction within a protein's active site. Such tools would enable real-time monitoring of target engagement in living cells. acs.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

A deep understanding of the fundamental reactivity of this compound is essential for unlocking its full potential in synthesis and medicinal chemistry. The interplay of the enamine-like 3-amino group and the 4-keto group creates a unique electronic profile that can be exploited in novel chemical transformations.

Future research will likely focus on using the 3-amino group as a versatile handle for further functionalization. Beyond simple acylation, this group can participate in more complex cyclization and condensation reactions. For example, it can act as a nucleophile to build new heterocyclic rings onto the quinolinone core, a strategy used to create polycyclic systems with diverse biological activities. nih.govrsc.org

The quinolinone ring itself can participate in various reactions. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack, while the keto-enol tautomerism of the 4-oxo group influences its reactivity. nih.gov Exploring its participation in pericyclic reactions, transition-metal-catalyzed cross-coupling at different positions, and multicomponent reactions could lead to the discovery of entirely new molecular architectures. For instance, the reaction of related quinolones with aldehydes to form methylene-bridged dimers highlights an interesting reactivity pattern that could be further explored. nih.gov

Studying the catalytic activity of metal complexes derived from quinolinone ligands is another promising direction. Quinoline derivatives are known to form stable complexes with metal ions like copper, and these complexes can exhibit potent catalytic activities, such as mimicking the function of catecholase enzymes. mdpi.com Investigating the catalytic potential of this compound and its derivatives could open up applications in biocatalysis and materials science.

Q & A

Q. Methodological Recommendation :

- Optimize reaction time and solvent polarity to balance yield and byproduct formation.

- Use recrystallization (e.g., acetic acid) for purification, as demonstrated in nitroacetyl derivative isolation .

How can the structure of this compound derivatives be confirmed using spectroscopic and crystallographic methods?

Basic Research Question

Structural confirmation relies on multimodal analysis:

- IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1630 cm⁻¹, NH₂ at ~3200 cm⁻¹) .

- NMR : ¹H NMR identifies methyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- X-ray Crystallography : For unambiguous confirmation, refine structures using SHELXL (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one resolved with R-factor <0.05) .

Q. Methodological Recommendation :

- Combine NMR and IR for preliminary validation.

- For complex cases (e.g., tautomerism), employ single-crystal X-ray diffraction with SHELX software .

What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack. For example, the nitroacetyl group at position 3 in related quinolinones shows high electrophilicity, facilitating Michael additions . Molecular docking may also simulate interactions with biological targets (e.g., SIRT1 inhibitors) .

Q. Methodological Recommendation :

- Use Gaussian or ORCA for DFT-based charge distribution analysis.

- Validate predictions with experimental reactivity studies (e.g., Mannich reactions with piperidine/morpholine) .

How should researchers address contradictions in spectral data during structural characterization?

Advanced Research Question

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or impurities. For instance, keto-enol tautomerism in 4-hydroxyquinolin-2(1H)-ones can obscure carbonyl signals . To resolve:

Q. Methodological Recommendation :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Cross-reference crystallographic data (e.g., C=O bond lengths in SHELXL-refined structures) .

What strategies optimize crystallographic refinement for this compound derivatives?

Advanced Research Question

High-resolution data (≤0.8 Å) and robust software are critical. SHELXL excels in handling twinning or disorder, common in methyl-substituted quinolinones . For example, DIAMOND visualization aids in identifying hydrogen-bonding networks (e.g., O–H···N interactions in 4-hydroxy derivatives) .

Q. Methodological Recommendation :

- Collect data at low temperature (100 K) to reduce thermal motion.

- Use SHELXPRO for macromolecular interfaces or SHELXD for experimental phasing in challenging cases .

How can the biological activity of this compound derivatives be systematically evaluated?

Advanced Research Question

Derivatives like 4-hydroxy-3-(hydroxyethyl)-1-methylquinolin-2(1H)-one show anticancer activity via in vitro cytotoxicity assays (e.g., Hep3B cell lines) and in vivo xenograft models . Methodological rigor includes:

- Dose-response curves (IC₅₀ determination).

- Comparative studies with controls (e.g., cisplatin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.